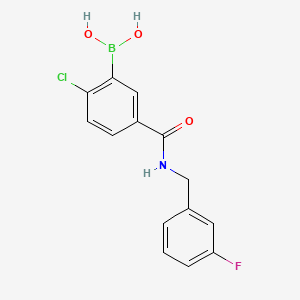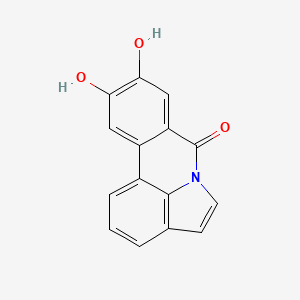
Hippacine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hippacine is a naturally occurring compound found in certain plant species. It belongs to the class of alkaloids, which are known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic properties, including antibacterial and antiviral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hippacine involves several steps, starting from readily available precursors. One common synthetic route includes the use of specific reagents and catalysts to facilitate the formation of the desired structure. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from natural sources or chemical synthesis. The extraction process includes solvent extraction, purification, and crystallization to obtain high-purity this compound. Chemical synthesis on an industrial scale requires precise control of reaction parameters to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions: Hippacine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to introduce oxygen functionalities.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.
Substitution: Substitution reactions often involve nucleophiles or electrophiles to replace certain groups within the this compound molecule.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with distinct biological activities. These derivatives are studied for their potential therapeutic applications .
Scientific Research Applications
Chemistry: Hippacine derivatives are used as intermediates in the synthesis of complex organic molecules.
Industry: this compound and its derivatives are used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of hippacine involves its interaction with specific molecular targets within cells. It binds to enzymes and proteins, inhibiting their activity and disrupting essential biological pathways. This inhibition can lead to the suppression of bacterial and viral replication, making this compound an effective antimicrobial agent .
Comparison with Similar Compounds
Hippadine: Another alkaloid with similar biological activities.
4,2′-Dihydroxy-4′-methoxychalcone: Known for its antiviral properties.
2′,5′-Dihydroxy-4-methoxychalcone: Exhibits antibacterial activity.
Wighteone: A compound with potential therapeutic applications.
Comparison: Hippacine stands out due to its unique structure and broad spectrum of biological activities. While similar compounds like hippadine and wighteone share some properties, this compound’s distinct molecular interactions and higher potency make it a valuable compound for further research and development .
Properties
CAS No. |
11013-98-2 |
|---|---|
Molecular Formula |
C15H9NO3 |
Molecular Weight |
251.24 g/mol |
IUPAC Name |
4,5-dihydroxy-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),2,4,6,10,12(16),13-heptaen-8-one |
InChI |
InChI=1S/C15H9NO3/c17-12-6-10-9-3-1-2-8-4-5-16(14(8)9)15(19)11(10)7-13(12)18/h1-7,17-18H |
InChI Key |
KLZMKXANTDISDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=CC(=C(C=C4C(=O)N3C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![BenzaMide, N-[2-(3',4'-difluoro[1,1'-biphenyl]-3-yl)-2-Methylpropyl]-3-[5-(trifluoroMethyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B12639951.png)
![1-[2-(5-Chlorothiophen-2-yl)ethenesulfonyl]piperazine](/img/structure/B12639954.png)
![1-[2-(2,4-Dichloro-phenyl)-2-oxo-ethyl]-4-[2-(4-nitro-phenyl)-2-oxo-ethyl]-4H-[1,2,4]triazol-1-ium](/img/structure/B12639959.png)
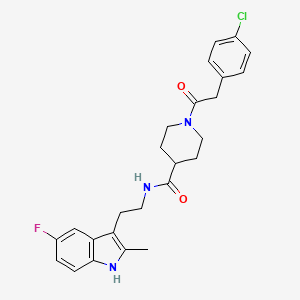
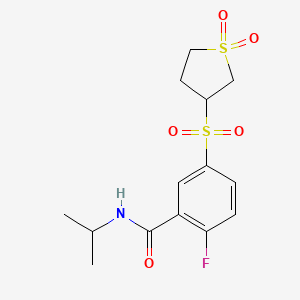
![(1'S,3R,3'S,7a'S)-5''-ethyl-1'-[(4-fluorophenyl)carbonyl]-5',6',7',7a'-tetrahydro-1'H-dispiro[indole-3,2'-pyrrolizine-3',3''-indole]-2,2''(1H,1''H)-dione](/img/structure/B12639980.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]hexyl propanoate](/img/structure/B12639984.png)

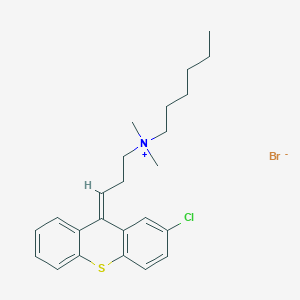
![2-Methoxy-5-[(4-methylphenyl)methyl]phenol](/img/structure/B12640004.png)
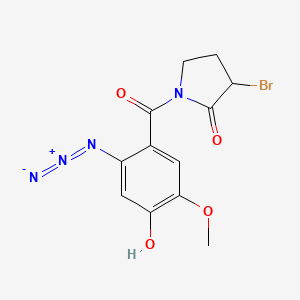
![4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[(5-phenyl-2-furanyl)Methylene]-](/img/structure/B12640010.png)

